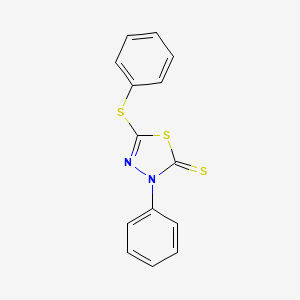
Benzoic acid--tributylsilanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–tributylsilanol (1/1) is a compound formed by the combination of benzoic acid and tributylsilanol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while tributylsilanol is an organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–tributylsilanol (1/1) typically involves the reaction of benzoic acid with tributylsilanol under controlled conditions. One common method is to dissolve benzoic acid in an organic solvent such as toluene, followed by the addition of tributylsilanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired compound. The reaction can be represented as follows:
C6H5COOH+(C4H9)3SiOH→C6H5COO-Si(C4H9)3+H2O
Industrial Production Methods
In an industrial setting, the production of benzoic acid–tributylsilanol (1/1) may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–tributylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and tributylsilanol oxide.
Reduction: Reduction reactions may convert the compound into benzoic acid and tributylsilane.
Substitution: The compound can participate in substitution reactions where the benzoic acid or tributylsilanol moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Benzoic acid and tributylsilanol oxide.
Reduction: Benzoic acid and tributylsilane.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Benzoic acid–tributylsilanol (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid–tributylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tributylsilanol: An organosilicon compound used in various industrial applications.
Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate with similar chemical structures.
Properties
CAS No. |
64482-96-8 |
|---|---|
Molecular Formula |
C19H34O3Si |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
benzoic acid;tributyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi.C7H6O2/c1-4-7-10-14(13,11-8-5-2)12-9-6-3;8-7(9)6-4-2-1-3-5-6/h13H,4-12H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
MGXILMWRFKYKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
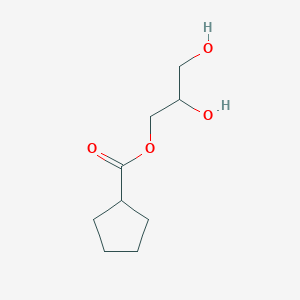
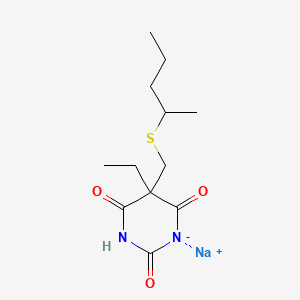
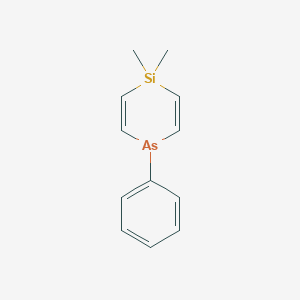
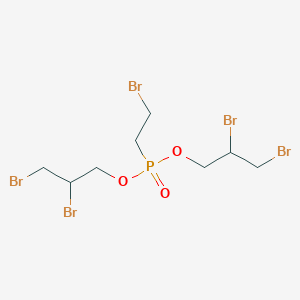
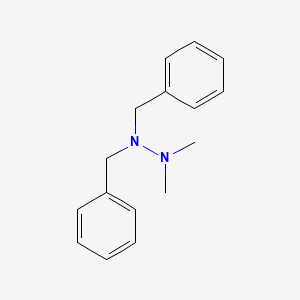
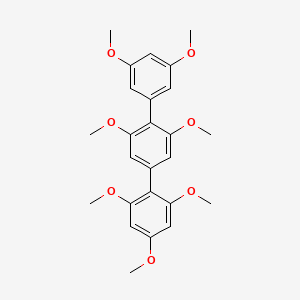
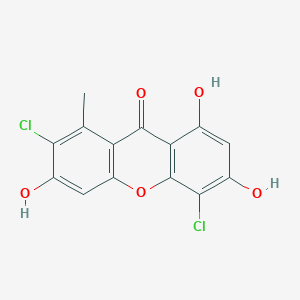

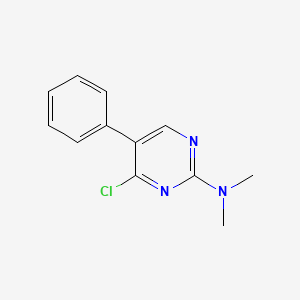
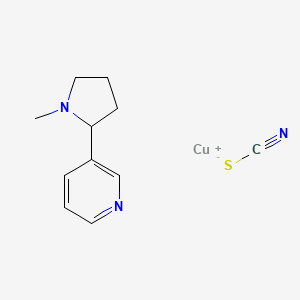
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
